Cyclotrideca-2,3-dien-1-one
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Overview
Description
Cyclotrideca-2,3-dien-1-one is an organic compound characterized by a 13-membered ring structure with two conjugated double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotrideca-2,3-dien-1-one can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction, where dienes and dienophiles react to form the desired ring structure. For instance, the Diels-Alder reaction is often employed, where a diene reacts with a dienophile under specific conditions to form the cycloaddition product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these reactions include electron-attracting and electron-donating groups to facilitate the cycloaddition process .
Chemical Reactions Analysis
Types of Reactions: Cyclotrideca-2,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogens, acids, and bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cyclotrideca-2,3-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of cycloaddition reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Cyclotrideca-2,3-dien-1-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Cyclopentenone: Contains a five-membered ring with a ketone group and is used in similar chemical reactions.
Cyclohexenone: A six-membered ring compound with a ketone group, also used in organic synthesis.
Cyclododeca-1,5,9-triene: A 12-membered ring compound with three double bonds, used in cycloaddition reactions.
Uniqueness: Cyclotrideca-2,3-dien-1-one is unique due to its 13-membered ring structure, which provides distinct reactivity and stability compared to smaller ring compounds. Its conjugated double bonds and ketone group make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
62156-41-6 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
InChI |
InChI=1S/C13H20O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h7,11H,1-6,8,10,12H2 |
InChI Key |
MKABCEWUVRENIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC=C=CC(=O)CCCC1 |
Origin of Product |
United States |
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